Magnesium diiodate

Catalog No.

S1895696

CAS No.

7790-32-1

M.F

HIMgO3

M. Wt

200.22 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

7790-32-1

Product Name

Magnesium diiodate

IUPAC Name

magnesium;diiodate

Molecular Formula

HIMgO3

Molecular Weight

200.22 g/mol

InChI

InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4);

InChI Key

MSTFFECQBIUMBA-UHFFFAOYSA-N

SMILES

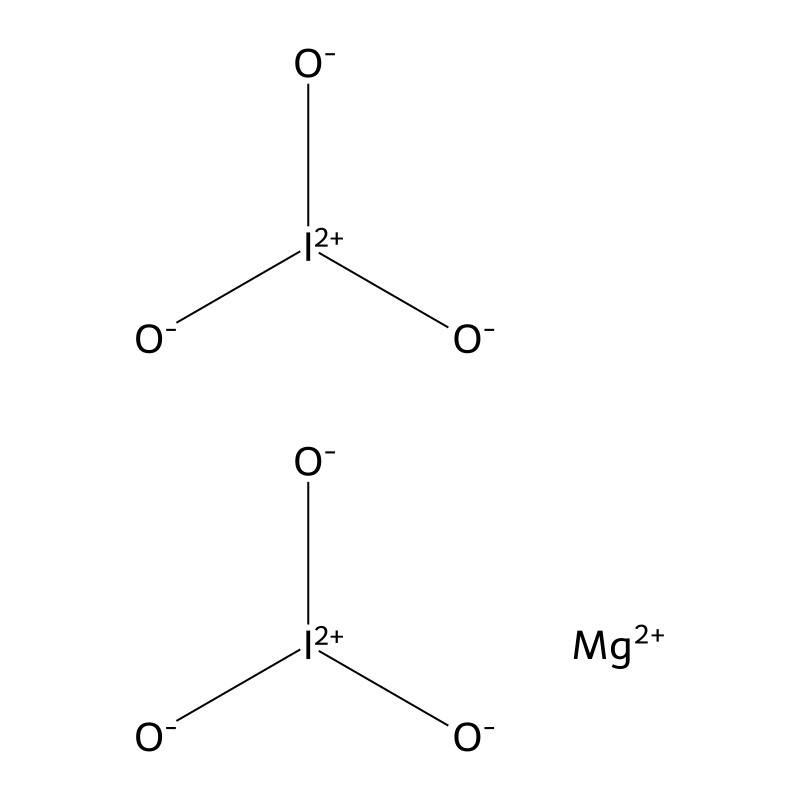

[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2]

Canonical SMILES

OI(=O)=O.[Mg]

Magnesium diiodate is a salt composed of magnesium cations (Mg²⁺) and iodate anions (IO3⁻). It is a white crystalline solid []. While not particularly common, magnesium diiodate finds some use as a reference material in scientific research, particularly in studies of thyroid function and iodine metabolism [].

Molecular Structure Analysis

Magnesium diiodate adopts a trigonal bipyramidal structure. The central magnesium cation is surrounded by three iodate anions in a trigonal planar arrangement, with the remaining two iodates occupying apical positions []. This structure is dictated by the electron configuration of magnesium and the ability of iodate to form multiple covalent bonds.

Chemical Reactions Analysis

- Synthesis: Magnesium diiodate can likely be synthesized through a double displacement reaction between magnesium chloride (MgCl₂) and sodium iodate (NaIO₃).

MgCl₂ (aq) + 2NaIO₃ (aq) → Mg(IO₃)₂ (s) + 2NaCl (aq)- Decomposition: At high temperatures, magnesium diiodate may decompose to release magnesium oxide (MgO) and iodine pentoxide (I₂O₅).

Mg(IO₃)₂ (s) → MgO (s) + I₂O₅ (g)Physical And Chemical Properties Analysis

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.88208 g/mol

Monoisotopic Mass

199.88208 g/mol

Heavy Atom Count

5

Related CAS

7782-68-5 (Parent)

Other CAS

7790-32-1

General Manufacturing Information

Iodic acid (HIO3), magnesium salt (2:1): INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds